REACTION_CXSMILES
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[CH2:1]([O:8][C:9](=[O:12])[CH:10]=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:13]([NH:21][NH2:22])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)(C)C>[C:13]([NH:21][NH:22][CH2:11][CH2:10][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:12])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
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|
Quantity
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1.13 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(C=C)=O
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)NN
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Name
|
|
Quantity
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28 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 20 h
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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then concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (20% EtOAc in CH2Cl2)
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Name
|
|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNCCC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.098 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |